7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid
Overview
Description
7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a chemical compound offered by several scientific research product suppliers . It is used in various scientific research applications, contributing to advancements in fields like pharmacology and organic synthesis.
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid include a molecular weight of 298.73 . It is a solid at room temperature . The compound’s InChI Code is 1S/C16H11ClN2O2/c1-9-13(17)5-4-11-12(16(20)21)7-14(19-15(9)11)10-3-2-6-18-8-10/h2-8H,1H3,(H,20,21) .Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research has shown that compounds structurally related to 7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid have been utilized in the synthesis of complex molecules. For example, the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine in different solvents and temperatures was studied, leading to the production of mixtures of expected trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. This study highlights the potential of such compounds in diastereoselective synthesis and their application in creating pharmacologically relevant structures (Kandinska, Kozekov, & Palamareva, 2006).
C-H Functionalization
The utilization of 1-Aminopyridinium ylides, which are structurally related to the compound , as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp^3 C-H bonds in carboxylic acid derivatives, suggests the importance of pyridine-derived compounds in facilitating selective organic transformations. This research underscores the compound's relevance in the development of new methods for C-H functionalization, demonstrating its potential in synthetic organic chemistry (Le, Nguyen, & Daugulis, 2019).
properties
IUPAC Name |
7-chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c1-9-13(17)5-4-11-12(16(20)21)7-14(19-15(9)11)10-3-2-6-18-8-10/h2-8H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRLWOOMYJFTMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CN=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402094 | |
Record name | 7-chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |
CAS RN |
588696-83-7 | |
Record name | 7-chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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